(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol
CAS No.:
Cat. No.: VC15934668
Molecular Formula: C5H6BrN3O3
Molecular Weight: 236.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6BrN3O3 |
|---|---|
| Molecular Weight | 236.02 g/mol |
| IUPAC Name | (5-bromo-3-methyl-2-nitroimidazol-4-yl)methanol |
| Standard InChI | InChI=1S/C5H6BrN3O3/c1-8-3(2-10)4(6)7-5(8)9(11)12/h10H,2H2,1H3 |
| Standard InChI Key | OLLUEYDLBHWCGM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(N=C1[N+](=O)[O-])Br)CO |
Introduction
Chemical and Physical Properties
Structural Characteristics
The compound’s IUPAC name, (5-bromo-3-methyl-2-nitroimidazol-4-yl)methanol , reflects its substitution pattern on the imidazole ring. The canonical SMILES notation highlights the positions of functional groups. X-ray crystallography of analogous nitroimidazoles reveals dihedral angles between the imidazole and aromatic rings (e.g., 58.13° in a related structure ), suggesting potential steric effects influencing reactivity.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 236.02 g/mol | |
| CAS Number | 1092554-28-3 | |
| Melting Point | Not reported | – |
| Solubility | Likely polar solvents |
Spectroscopic Data
While specific spectral data (e.g., NMR, IR) for this compound are unavailable in the provided sources, analogous nitroimidazoles exhibit characteristic -NMR peaks for aromatic protons (δ 7.5–8.5 ppm) and nitro groups (δ 8.0–8.5 ppm) . The bromo substituent’s electronegativity likely deshields adjacent protons, shifting signals upfield.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sequential functionalization of the imidazole core:
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Nitration: Introduction of the nitro group at position 2 using mixed acids or alkyl nitrates .
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Bromination: Electrophilic substitution at position 4 with brominating agents like or .
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Hydroxymethylation: Mitsunobu reaction or reduction of ester intermediates to install the methanol group at position 5 .
A reported pathway for similar compounds involves refluxing intermediates in glacial acetic acid, followed by recrystallization from ethanol-dioxane mixtures . Industrial-scale production may employ continuous flow reactors to enhance yield and purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | , 0°C | 65–75% |
| Bromination | , , 50°C | 80% |
| Mitsunobu | DIAD, , THF | 60% |
Purification Challenges
The nitro and bromo groups’ electron-withdrawing effects increase the compound’s polarity, complicating chromatographic separation. Recrystallization from ethanol-dioxane (1:1 v/v) is effective for obtaining X-ray-quality crystals .
Biological Activities and Mechanisms
Mutagenicity Considerations
Applications in Materials Science
The imidazole ring’s π-conjugation and the nitro group’s electron-deficient nature make this compound a candidate for:
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Coordination polymers: Bromo and nitro groups act as ligands for transition metals .
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Energetic materials: Nitroimidazole derivatives are explored as high-energy-density compounds due to their exothermic decomposition.
| Hazard | Precautionary Measures |
|---|---|
| Skin contact | Wash with soap/water; use nitrile gloves |
| Inhalation | Use fume hoods; monitor airborne concentrations |
| Storage | Tightly sealed in cool, ventilated areas |
Environmental Impact
No ecotoxicity data are available, but brominated compounds generally require careful disposal via approved waste facilities .
Future Research Directions
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Synthetic Optimization: Screen catalysts (e.g., Bi(OTf)) to improve bromination regioselectivity.
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Biological Screening: Evaluate efficacy against ESKAPE pathogens and Mycobacterium strains.
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Materials Applications: Investigate dielectric properties for capacitor applications.
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